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Abstract
This document provides a comprehensive technical overview of the investigational drug Ro18-
5362, a prodrug of the potent gastric H+/K+-ATPase inhibitor, Ro 18-5364. It delves into the

mechanism of action, summarizing the available quantitative data on its biological activity.

Detailed experimental methodologies for key assays are provided, and the metabolic activation

pathway is elucidated. This guide is intended to serve as a core resource for researchers and

professionals in the field of drug development.

Introduction
Ro18-5362 is a substituted benzimidazole that acts as a prodrug, undergoing metabolic

conversion to its active form, Ro 18-5364. The active compound, a sulfoxide, is a potent and

rapid inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid

secretion in the stomach. In contrast, Ro18-5362, a sulfide, is significantly less active. This

prodrug strategy allows for targeted activation in the body.

Mechanism of Action and Activation
The therapeutic effect of Ro18-5362 is entirely dependent on its conversion to Ro 18-5364.

This active metabolite inhibits the proton pump, leading to a reduction in gastric acid secretion.
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Prodrug Activation Pathway
Ro18-5362, a sulfide, is metabolically oxidized to the active sulfoxide, Ro 18-5364. This

bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the

specific isozymes responsible for the metabolism of Ro18-5362 have not been definitively

identified in the available literature, it is known that both CYP2C19 and CYP3A4 are involved in

the metabolism of other benzimidazole proton pump inhibitors.

Ro18-5362 (Sulfide Prodrug) Cytochrome P450 Enzymes
(e.g., CYP2C19, CYP3A4)

Oxidation Ro 18-5364 (Active Sulfoxide)

Click to download full resolution via product page

Prodrug activation of Ro18-5362 to Ro 18-5364.

Inhibition of H+/K+-ATPase
The active form, Ro 18-5364, is a member of the proton pump inhibitor (PPI) class of drugs.

These compounds are weak bases that accumulate in the acidic environment of the parietal

cell secretory canaliculi. In this acidic milieu, Ro 18-5364 undergoes a proton-catalyzed

conversion into a reactive sulfenamide intermediate. This sulfenamide then forms a covalent

disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to

irreversible inhibition of the enzyme's activity. The inhibition is more potent at a lower pH.

Ro 18-5364 (Sulfoxide) Acidic Environment (Parietal Cell)Accumulation Sulfenamide IntermediateProton-Catalyzed Conversion H+/K+-ATPase (Cysteine Residues)Covalent Bonding Inhibition of Acid Secretion

Click to download full resolution via product page

Mechanism of H+/K+-ATPase inhibition by Ro 18-5364.

Quantitative Data
The following tables summarize the available quantitative data for Ro18-5362 and its active

metabolite, Ro 18-5364.
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Compound Target Assay Parameter Value Reference

Ro18-5362
H+/K+-

ATPase

Enzymatic

Activity
Inhibition

No significant

effect at 0.1

mM

[1]

Ro 18-5364
H+/K+-

ATPase

Enzymatic

Activity
Apparent Ki

0.1 µM (at pH

6)
[1][2]

Ro 18-5364
Acid

Secretion

[14C]-

Aminopyrine

Accumulation

IC50 0.034 µM

Table 1: In Vitro Biological Activity of Ro18-5362 and Ro 18-5364.

Compound Parameter Value

Ro18-5362 Molecular Formula C22H25N3O2S

Molecular Weight 395.52 g/mol

Table 2: Physicochemical Properties of Ro18-5362.

Experimental Protocols
Gastric H+/K+-ATPase Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of

compounds against the gastric H+/K+-ATPase.
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Preparation

Assay

Analysis

Isolate Gastric Microsomal Vesicles

Determine Protein Concentration

Pre-incubate Vesicles with Inhibitor

Initiate Reaction with ATP

Incubate at 37°C

Terminate Reaction

Measure Inorganic Phosphate (Pi) Release

Calculate % Inhibition

Click to download full resolution via product page

Workflow for H+/K+-ATPase Inhibition Assay.
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Materials:

Gastric microsomal vesicles enriched with H+/K+-ATPase

Assay Buffer (e.g., Tris-HCl, pH adjusted as required)

ATP (Adenosine triphosphate)

MgCl2

KCl

Valinomycin (a K+ ionophore)

Test compound (Ro18-5362 or Ro 18-5364)

Reagents for inorganic phosphate (Pi) determination (e.g., malachite green-based reagent)

Procedure:

Preparation of Gastric Vesicles: Gastric microsomal vesicles are prepared from

homogenized gastric mucosa of a suitable animal model (e.g., hog, rabbit) by differential

centrifugation and sucrose density gradient centrifugation.

Protein Concentration Determination: The protein concentration of the vesicle preparation is

determined using a standard method such as the Bradford or Lowry assay.

Assay Reaction:

In a reaction tube, add the assay buffer, MgCl2, KCl, and valinomycin.

Add the test compound at various concentrations. A vehicle control (without the test

compound) is also prepared.

Pre-incubate the mixture at 37°C for a specified time.

Initiate the reaction by adding a known concentration of ATP.

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
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Termination of Reaction: Stop the reaction by adding an acid solution (e.g., trichloroacetic

acid).

Measurement of Phosphate Release: Centrifuge the terminated reaction mixture to pellet the

protein. The amount of inorganic phosphate released in the supernatant is quantified

colorimetrically.

Data Analysis: The percentage inhibition of H+/K+-ATPase activity is calculated by

comparing the amount of phosphate released in the presence of the test compound to that of

the vehicle control. The IC50 value is then determined from the dose-response curve.

Proton Translocation Assay ([14C]-Aminopyrine
Accumulation)
This assay measures the accumulation of the weak base [14C]-aminopyrine in isolated gastric

glands as an index of acid secretion.

Materials:

Isolated rabbit gastric glands

HEPES-Ringer buffer

[14C]-Aminopyrine

Histamine (or other secretagogue)

Test compound (Ro 18-5364)

Scintillation fluid and counter

Procedure:

Isolation of Gastric Glands: Gastric glands are isolated from rabbit gastric mucosa by

collagenase digestion.

Incubation:
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Aliquots of the gastric gland suspension are pre-incubated with the test compound at

various concentrations or vehicle control in HEPES-Ringer buffer.

[14C]-Aminopyrine is added to all samples.

Acid secretion is stimulated by adding a secretagogue like histamine.

The glands are incubated at 37°C with gentle shaking.

Separation and Lysis: After incubation, the glands are separated from the incubation medium

by centrifugation. The supernatant is discarded, and the glands are lysed.

Scintillation Counting: The radioactivity in the lysed glands is measured using a liquid

scintillation counter.

Data Analysis: The accumulation of [14C]-aminopyrine is calculated as the ratio of the

radioactivity in the glands to that in the medium. The percentage inhibition of acid secretion

is determined by comparing the aminopyrine accumulation in the presence of the test

compound to the stimulated control. The IC50 value is calculated from the dose-response

curve.

Synthesis
While a specific synthesis protocol for Ro18-5362 is not publicly available, the general

synthesis of related 2-((pyridin-2-ylmethyl)thio)benzimidazole derivatives involves a two-step

process.

Formation of 2-Mercaptobenzimidazole: This intermediate is typically synthesized by the

reaction of o-phenylenediamine with carbon disulfide in the presence of a base.

Thioether Formation: The 2-mercaptobenzimidazole is then reacted with a 2-

(chloromethyl)pyridine derivative to form the final thioether product.

Conclusion
Ro18-5362 is a prodrug that is metabolically converted to the potent proton pump inhibitor Ro

18-5364. The active compound effectively and irreversibly inhibits the gastric H+/K+-ATPase,

leading to a reduction in acid secretion. The information presented in this technical guide
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provides a foundational understanding of the background, mechanism of action, and key

experimental methodologies associated with this investigational drug, serving as a valuable

resource for further research and development in the field of acid-related disorders. Further

studies are warranted to fully elucidate the specific metabolic pathways and

pharmacokinetic/pharmacodynamic profile of Ro18-5362.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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